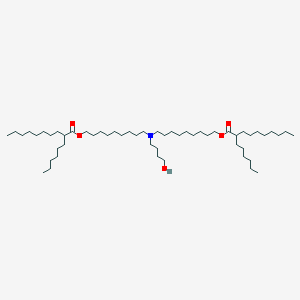![molecular formula C18H21ClN4O2 B13369141 3-[5-(2-Chlorophenyl)-3-isoxazolyl]-3-hydroxy-2-[(4-methyl-1-piperazinyl)methyl]propanenitrile](/img/structure/B13369141.png)
3-[5-(2-Chlorophenyl)-3-isoxazolyl]-3-hydroxy-2-[(4-methyl-1-piperazinyl)methyl]propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[5-(2-Chlorophenyl)-3-isoxazolyl]-3-hydroxy-2-[(4-methyl-1-piperazinyl)methyl]propanenitrile is a complex organic compound featuring a unique combination of functional groups This compound is characterized by the presence of an isoxazole ring, a chlorophenyl group, a hydroxy group, a piperazine moiety, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(2-Chlorophenyl)-3-isoxazolyl]-3-hydroxy-2-[(4-methyl-1-piperazinyl)methyl]propanenitrile typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the isoxazole ring through a cycloaddition reaction. This can be achieved using a (3 + 2) cycloaddition reaction between a nitrile oxide and an alkyne or alkene . The chlorophenyl group can be introduced via a substitution reaction, while the piperazine moiety is often incorporated through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-[5-(2-Chlorophenyl)-3-isoxazolyl]-3-hydroxy-2-[(4-methyl-1-piperazinyl)methyl]propanenitrile undergoes various chemical reactions, including:
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydroxide, potassium tert-butoxide
Major Products Formed
Oxidation: Formation of a carbonyl compound
Reduction: Formation of an amine derivative
Substitution: Formation of various substituted phenyl derivatives
Scientific Research Applications
3-[5-(2-Chlorophenyl)-3-isoxazolyl]-3-hydroxy-2-[(4-methyl-1-piperazinyl)methyl]propanenitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[5-(2-Chlorophenyl)-3-isoxazolyl]-3-hydroxy-2-[(4-methyl-1-piperazinyl)methyl]propanenitrile involves its interaction with specific molecular targets and pathways. The isoxazole ring and piperazine moiety are known to interact with various enzymes and receptors, modulating their activity . This compound may inhibit or activate certain biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Chlorophenyl)isoxazol-3-yl]methylamine
- 3-(2-Chlorophenyl)propanenitrile
- (1,3-Benzothiazol-2-ylmethyl)amine hydrochloride
Uniqueness
3-[5-(2-Chlorophenyl)-3-isoxazolyl]-3-hydroxy-2-[(4-methyl-1-piperazinyl)methyl]propanenitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the isoxazole ring and piperazine moiety, in particular, distinguishes it from other similar compounds .
Properties
Molecular Formula |
C18H21ClN4O2 |
|---|---|
Molecular Weight |
360.8 g/mol |
IUPAC Name |
3-[5-(2-chlorophenyl)-1,2-oxazol-3-yl]-3-hydroxy-2-[(4-methylpiperazin-1-yl)methyl]propanenitrile |
InChI |
InChI=1S/C18H21ClN4O2/c1-22-6-8-23(9-7-22)12-13(11-20)18(24)16-10-17(25-21-16)14-4-2-3-5-15(14)19/h2-5,10,13,18,24H,6-9,12H2,1H3 |
InChI Key |
SPNKJTWDXPBXOO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC(C#N)C(C2=NOC(=C2)C3=CC=CC=C3Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 1-[(4-bromo-2-fluorophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B13369067.png)
![3-(1-Benzofuran-2-yl)-6-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369068.png)
![3-{[(4-Iodo-3-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B13369069.png)

![1-[(4,5-dichloro-2-methylphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B13369076.png)
![1-[4-(difluoromethoxy)phenyl]-N-(2,5-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13369079.png)
![6-(3,4-Dimethylbenzyl)-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369087.png)
![4-Bromophenyl {3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B13369090.png)
![(10R,14S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracosa-4,6-diene](/img/structure/B13369109.png)
![3-[(Benzylsulfanyl)methyl]-6-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369116.png)
![N-[(1,1-dioxidotetrahydrothiophen-3-yl)methyl]-2-[(4-hydroxy-6-methylpyridin-3-yl)oxy]acetamide](/img/structure/B13369124.png)
![N-[4-(acetylamino)phenyl]-3-(1H-tetraazol-1-yl)-3-(3-thienyl)propanamide](/img/structure/B13369129.png)
![N-{4-[6-(acetylamino)-9H-beta-carbolin-1-yl]phenyl}acetamide](/img/structure/B13369136.png)
![N~1~,N~5~-bis[1-(hydroxymethyl)propyl]-1,5-naphthalenedisulfonamide](/img/structure/B13369147.png)
